molecular formula C26H23NO4 B2510167 1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-28-3

1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2510167
CAS RN: 1797857-28-3
M. Wt: 413.473
InChI Key: PNSLWNRLXIIQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Research

1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been studied for its receptor ligand properties, particularly focusing on its affinity for sigma receptors. Maier and Wünsch (2002) synthesized a series of spiropiperidines and spirobenzofurans, finding that certain structural modifications, like the presence of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, enhance sigma1-receptor affinity. Their research concluded that specific compounds in this series, such as 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine], are among the most potent sigma1-ligands, interacting in the low nanomolar range with sigma1-receptors and displaying excellent selectivity toward sigma2-receptors (Maier & Wünsch, 2002). Similar findings were reported in another study, highlighting the sigma1-receptor affinity and selectivity of compounds with a cyano group in position 3 of the spirocycle (Maier & Wünsch, 2002).

Crystal Structure Analysis

The compound's structure has been a subject of interest, with Akkurt et al. (2010) conducting a crystal structure analysis. They synthesized a related compound and determined its structure using various spectroscopic methods and X-ray crystallography, finding that the piperidine ring adopts a half-chair conformation and the molecular structure is stabilized by various intermolecular interactions (Akkurt et al., 2010).

Pharmacological Characterization

The pharmacological properties and metabolism of 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] have also been characterized. Wiese et al. (2009) evaluated this compound against a wide range of receptors, ion channels, and neurotransmitter transporters, finding it to be a potent and selective sigma1 receptor antagonist. The compound showed analgesic activity against neuropathic pain in the capsaicin pain model, indicating its potential in pain management. It was also found to be rapidly metabolized, with its major metabolites identified, providing insights into its pharmacokinetic profile (Wiese et al., 2009).

properties

IUPAC Name

1'-[4-(3-methoxyphenyl)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-30-21-6-4-5-20(17-21)18-9-11-19(12-10-18)24(28)27-15-13-26(14-16-27)23-8-3-2-7-22(23)25(29)31-26/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSLWNRLXIIQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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